Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

91382-81-9 |

|---|---|

Molekularformel |

C8H15O10P |

Molekulargewicht |

302.17 g/mol |

IUPAC-Name |

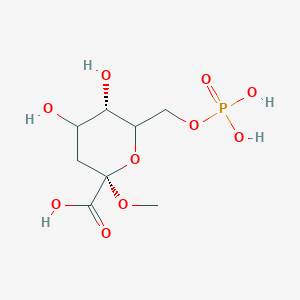

(2R,4R,5S,6R)-4,5-dihydroxy-2-methoxy-6-(phosphonooxymethyl)oxane-2-carboxylic acid |

InChI |

InChI=1S/C8H15O10P/c1-16-8(7(11)12)2-4(9)6(10)5(18-8)3-17-19(13,14)15/h4-6,9-10H,2-3H2,1H3,(H,11,12)(H2,13,14,15)/t4-,5-,6+,8-/m1/s1 |

InChI-Schlüssel |

CCWGGDIDQPGNLT-MNCSTQPFSA-N |

Isomerische SMILES |

CO[C@@]1(C[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)C(=O)O |

Kanonische SMILES |

COC1(CC(C(C(O1)COP(=O)(O)O)O)O)C(=O)O |

Synonyme |

Methyl 3-Deoxy-D-arabino-2-heptulopyranosidonic Acid 7-(Dihydrogen Phosphate); |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate in the Shikimate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The shikimate pathway, essential for the survival of bacteria, fungi, and plants, represents a prime target for the development of novel antimicrobial and herbicidal agents. The first committed step of this pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. Inhibition of this enzyme is a key strategy for disrupting the biosynthesis of aromatic amino acids. This technical guide delves into the role of DAHP synthase in the shikimate pathway and explores the potential of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate (M3DHP7P) as a substrate analog and potential inhibitor. While direct inhibitory data for M3DHP7P is not prevalent in current literature, its structural similarity to the natural product, DAHP, suggests a basis for competitive inhibition. This guide provides a comprehensive overview of DAHP synthase, known inhibitors with their kinetic data, detailed experimental protocols for inhibitor screening, and visualizations of the key pathways and mechanisms.

The Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route that converts the primary metabolites phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate.[1][2] Chorismate is the last common precursor for the biosynthesis of the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as other essential aromatic compounds.[3] The absence of this pathway in mammals makes its constituent enzymes attractive targets for the development of non-toxic antimicrobial drugs and herbicides.

DAHP Synthase: The Gatekeeper of the Shikimate Pathway

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54) catalyzes the first committed step in the shikimate pathway: the aldol condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP and inorganic phosphate.[4] This enzyme is a critical point of regulation for the entire pathway. In many microorganisms, DAHP synthase is subject to feedback inhibition by the aromatic amino acid end products, thus controlling the carbon flux into the pathway.[3][4]

The catalytic mechanism of DAHP synthase is a metal-dependent process, often requiring a divalent cation such as Mn2+ or Fe2+ for activity.[4] The reaction is proposed to proceed through a tetrahedral intermediate formed by the nucleophilic attack of the enolate of PEP on the carbonyl carbon of E4P.

Inhibition of DAHP Synthase: A Strategy for Drug Development

Given its pivotal role, DAHP synthase is a prime target for the design of inhibitors that can block the shikimate pathway. Known inhibitors of DAHP synthase can be broadly categorized as:

-

Feedback Inhibitors: The natural aromatic amino acid end products (phenylalanine, tyrosine, and tryptophan) can allosterically inhibit different isozymes of DAHP synthase, providing a natural mechanism of regulation.[4][5]

-

Substrate Analogs: Molecules that mimic the structure of the substrates (PEP and E4P) or the product (DAHP) can act as competitive inhibitors.

-

Transition-State Analogs: Compounds designed to resemble the unstable tetrahedral intermediate of the reaction can bind to the enzyme with high affinity and act as potent inhibitors. A notable example is DAHP oxime.[6]

Quantitative Data on DAHP Synthase Inhibitors

The following table summarizes the kinetic data for several known inhibitors of DAHP synthase from various organisms.

| Inhibitor | Enzyme Source | Type of Inhibition | Ki/IC50 | Reference(s) |

| L-Tryptophan | E. coli DAHPS(Trp) | Mixed-type | Kd = 1 µM | [5] |

| L-Tyrosine | E. coli DAHPS(Tyr) | Competitive (vs E4P) | - | [4] |

| DAHP Oxime | Bacterial DAHPS | Transition-state mimic | Ki = 1.5 µM | [6] |

| Pyruvate N-formylhydrazone | Phenylalanine-regulated DAHPS | Competitive | Ki = 11 ± 3 µM | [7] |

| (E)-2-methyl-3-phosphonoacrylic acid | E. coli DAHPS | Competitive | Ki = 4.7 µM | [6] |

This compound (M3DHP7P)

This compound is a methylated derivative of the natural product of the DAHP synthase reaction. While commercially available as a biochemical reagent for research in glycobiology, there is a lack of specific studies in the reviewed literature detailing its synthesis or its inhibitory effects on DAHP synthase.[1]

However, based on its structure, M3DHP7P can be classified as a product analog. The methyl group on the anomeric carbon and potentially on the carboxylate could influence its binding to the active site of DAHP synthase. It is plausible that M3DHP7P could act as a competitive inhibitor by binding to the active site and preventing the binding of the natural substrates or the release of the product.

Further research, utilizing the experimental protocols outlined below, is necessary to determine the precise nature and extent of the inhibitory activity of M3DHP7P against DAHP synthase.

Experimental Protocols

The following are detailed methodologies for assaying DAHP synthase activity, which are suitable for screening potential inhibitors like M3DHP7P.

Continuous Spectrophotometric Assay

This assay continuously monitors the decrease in absorbance at 232 nm, which corresponds to the consumption of PEP.

Materials:

-

1 M Tris-HCl buffer, pH 7.5

-

100 mM Phosphoenolpyruvate (PEP)

-

100 mM Erythrose-4-phosphate (E4P)

-

Purified DAHP synthase

-

Test inhibitor (e.g., M3DHP7P) dissolved in a suitable solvent

-

UV-transparent cuvettes or microplate

-

Spectrophotometer capable of reading at 232 nm

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 0.2 mM PEP, and the desired concentration of the test inhibitor.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding E4P to a final concentration of 0.5 mM.

-

Immediately monitor the decrease in absorbance at 232 nm for a set period (e.g., 5-10 minutes).

-

The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of PEP at 232 nm (ε = 2.8 x 103 M-1cm-1).

-

To determine the type of inhibition and the Ki value, the assay should be performed with varying concentrations of both the substrate (PEP or E4P) and the inhibitor.

Discontinuous Colorimetric Assay (Thiobarbituric Acid Assay)

This assay measures the amount of DAHP produced after a fixed reaction time. The DAHP is oxidized with periodate and then reacted with thiobarbituric acid to produce a colored adduct that can be quantified spectrophotometrically.

Materials:

-

Same as for the continuous assay, plus:

-

25% (w/v) Trichloroacetic acid (TCA)

-

0.2 M Sodium periodate in 9 M phosphoric acid

-

2% (w/v) Sodium arsenite in 0.5 M HCl

-

0.3% (w/v) Thiobarbituric acid, pH 2.0

Procedure:

-

Set up reaction mixtures as described for the continuous assay in a final volume of 100 µL.

-

Initiate the reaction by adding DAHP synthase and incubate at 37°C for a fixed time (e.g., 15-30 minutes).

-

Stop the reaction by adding 100 µL of 25% TCA.

-

Centrifuge the samples to pellet the precipitated protein.

-

To 100 µL of the supernatant, add 50 µL of the periodate solution and incubate at room temperature for 20 minutes.

-

Add 100 µL of the sodium arsenite solution to quench the excess periodate.

-

Add 1 mL of the thiobarbituric acid solution and heat at 100°C for 15 minutes.

-

Cool the samples and measure the absorbance at 549 nm.

-

A standard curve using known concentrations of DAHP should be prepared to quantify the amount of product formed.

Conclusion and Future Directions

DAHP synthase remains a highly attractive target for the development of new antimicrobial and herbicidal agents. While a variety of inhibitors have been identified and characterized, the exploration of novel inhibitor scaffolds is crucial to overcome potential resistance mechanisms. This compound, as a structurally related analog of the enzymatic product, warrants further investigation as a potential inhibitor of DAHP synthase. The experimental protocols provided in this guide offer a robust framework for such investigations. Future studies should focus on the synthesis of M3DHP7P and its derivatives, followed by detailed kinetic characterization to elucidate their mechanism of inhibition and potential as lead compounds for drug development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DAHP synthase - Wikipedia [en.wikipedia.org]

- 5. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

The Shikimate Pathway: A Technical Guide to the Biosynthesis of Aromatic Amino Acids from 3-Deoxy-D-arabino-heptulosonate-7-phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—originating from 3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This pathway is essential for bacteria, archaea, fungi, and plants, but absent in mammals, making it a prime target for the development of antimicrobial agents and herbicides.[1][2] This document details the enzymatic steps, regulatory mechanisms, and experimental protocols relevant to the study of this vital pathway.

Introduction to the Shikimate Pathway

The shikimate pathway is a seven-step metabolic sequence that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into chorismate, the common precursor for all three aromatic amino acids.[2][3][4] The first committed step is the formation of DAHP, catalyzed by DAHP synthase.[5][6][7][8][9] The pathway is a significant route for carbon flow in organisms that possess it, with up to 30% of photosynthetically fixed carbon in plants being channeled through this pathway to produce a vast array of aromatic compounds.[9][10]

The Core Enzymatic Steps

The conversion of DAHP to chorismate involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The pathway from chorismate then branches for the synthesis of the individual aromatic amino acids.

The seven enzymes of the core shikimate pathway are:

-

3-Deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (EC 2.5.1.54): Catalyzes the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form DAHP.[5][6]

-

3-Dehydroquinate (DHQ) synthase (EC 4.2.3.4): Converts DAHP to 3-dehydroquinate.[6][11][12]

-

3-Dehydroquinate dehydratase (EC 4.2.1.10): Catalyzes the dehydration of 3-dehydroquinate to 3-dehydroshikimate.[1]

-

Shikimate dehydrogenase (EC 1.1.1.25): Reduces 3-dehydroshikimate to shikimate.[1]

-

Shikimate kinase (EC 2.7.1.71): Phosphorylates shikimate to form shikimate 3-phosphate.[1][12]

-

5-Enolpyruvylshikimate-3-phosphate (EPSP) synthase (EC 2.5.1.19): Catalyzes the addition of a second PEP molecule to shikimate 3-phosphate to yield 5-enolpyruvylshikimate-3-phosphate.[1][12]

-

Chorismate synthase (EC 4.2.3.5): Converts EPSP to chorismate.[1][12]

From chorismate, the pathway diverges. Chorismate mutase catalyzes the first step towards phenylalanine and tyrosine, while anthranilate synthase initiates the biosynthesis of tryptophan.[3][13]

Quantitative Data on Key Enzymes

The efficiency and regulation of the shikimate pathway are governed by the kinetic properties of its enzymes. Below is a summary of available quantitative data for key enzymes in the pathway.

| Enzyme | Organism | Substrate(s) | K_m_ | k_cat_ | Inhibitor(s) | K_i_ |

| DAHP Synthase (AroF) | Escherichia coli | PEP, E4P | 1 µM (for Mn²⁺) | 75 s⁻¹ | Phenylalanine, Tyrosine | 7 nM (for DAHP oxime) |

| Chorismate Mutase | Bacillus subtilis | Chorismate | - | - | Transition-state analog | - |

| Chorismate Mutase | Mycobacterium tuberculosis | Chorismate | - | - | Phenylalanine, Tyrosine (synergistic) | - |

Note: Quantitative data for enzyme kinetics can vary significantly based on the organism, isoenzyme, and experimental conditions. The data presented here are illustrative examples.

Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the shikimate pathway and the quantification of aromatic amino acids.

Assay for DAHP Synthase Activity

This protocol is based on the colorimetric method for detecting the production of DAHP.

Materials:

-

Enzyme solution (0.01-0.05 µg protein)

-

50 mM HEPES buffer, pH 7.4

-

2 mM MnCl₂

-

4 mM D-erythrose 4-phosphate (E4P)

-

4 mM Phosphoenolpyruvate (PEP)

-

0.1 M Dithiothreitol (DTT)

-

Periodate solution (0.2 M sodium meta-periodate in 9 M phosphoric acid)

-

Thiobarbiturate solution (0.025 M sodium thiobarbiturate, pH 2.0)

-

Cyclohexanone

Procedure:

-

Prepare the enzyme solution.

-

Incubate the enzyme solution with 0.5 µL of 0.1 M DTT or water for 15 minutes at room temperature.

-

Prepare the substrate solution containing HEPES buffer, MnCl₂, E4P, and PEP, and preheat to 37°C.

-

Initiate the reaction by adding the enzyme solution to the preheated substrate solution.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

-

To quantify DAHP, oxidize it with the periodate solution.

-

Add the thiobarbiturate solution and heat to develop a colored product.

-

Extract the colored product with cyclohexanone.

-

Measure the absorbance of the organic phase at the appropriate wavelength (typically around 549 nm).

-

Calculate the enzyme activity based on a standard curve of known DAHP concentrations.

Quantification of Aromatic Amino Acids by HPLC

This protocol outlines a general method for the quantification of phenylalanine, tyrosine, and tryptophan using high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

Hydrolyzed protein or peptide samples

-

Standards for phenylalanine, tyrosine, and tryptophan

-

Internal standards (e.g., L-homotyrosine, 4-fluoro-DL-phenylalanine)

-

Mobile phase A: Aqueous buffer (e.g., 0.1 M HCl)

-

Mobile phase B: Organic solvent (e.g., acetonitrile)

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Perform acidic hydrolysis of protein or peptide samples (e.g., using 6 M HCl at 110°C for 24 hours) to release free amino acids. Neutralize and filter the samples.

-

Standard Preparation: Prepare a series of standard solutions containing known concentrations of phenylalanine, tyrosine, and tryptophan, along with the internal standard.

-

HPLC Analysis:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject a known volume of the sample or standard onto the column.

-

Elute the amino acids using a gradient of mobile phase B.

-

Detect the amino acids by monitoring the absorbance at a specific wavelength (e.g., 215 nm or 280 nm).

-

-

Quantification:

-

Identify the peaks corresponding to each aromatic amino acid and the internal standard based on their retention times.

-

Integrate the peak areas.

-

Construct a calibration curve by plotting the ratio of the peak area of each standard to the internal standard against the concentration.

-

Determine the concentration of each aromatic amino acid in the samples from the calibration curve.

-

Signaling Pathways and Regulation

The biosynthesis of aromatic amino acids is tightly regulated to meet the metabolic demands of the cell. The primary regulatory control point is the first enzyme, DAHP synthase.

Feedback Inhibition: In many bacteria, DAHP synthase exists as multiple isoenzymes, each allosterically inhibited by one of the three aromatic amino acids.[5][6] For example, in E. coli, there are three isoenzymes, each sensitive to either phenylalanine, tyrosine, or tryptophan.[5] This feedback inhibition allows the cell to finely tune the carbon flow into the pathway based on the availability of the final products.

Transcriptional Control: In addition to allosteric regulation, the expression of the genes encoding the shikimate pathway enzymes can be regulated at the transcriptional level.[5][11] This provides a longer-term mechanism for adjusting the biosynthetic capacity of the pathway in response to environmental or developmental cues.

Enzyme Complex Formation: In some organisms, such as Mycobacterium tuberculosis, chorismate mutase forms a complex with DAHP synthase. This complex formation enhances the catalytic efficiency of chorismate mutase and introduces a synergistic feedback inhibition by phenylalanine and tyrosine, providing an additional layer of regulation.[14]

Visualizations

The following diagrams illustrate the key aspects of the aromatic amino acid biosynthesis pathway.

Caption: The Shikimate Pathway for Aromatic Amino Acid Biosynthesis.

Caption: Feedback Regulation of DAHP Synthase.

Caption: Workflow for DAHP Synthase Activity Assay.

References

- 1. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 2. The shikimate pathway: review of amino acid sequence, function and three-dimensional structures of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DAHP synthase - Wikipedia [en.wikipedia.org]

- 6. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 7. 3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase as the gatekeeper of plant aromatic natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioone.org [bioone.org]

- 12. longdom.org [longdom.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. Structure and function of a complex between chorismate mutase and DAHP synthase: efficiency boost for the junior partner - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Aromatic Amino Acid Synthesis: A Technical Guide to 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) is a critical enzyme that serves as the entry point into the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids (tryptophan, tyrosine, and phenylalanine) in bacteria, archaea, plants, fungi, and apicomplexan parasites.[1] Its absence in mammals makes it an attractive target for the development of novel antimicrobial agents, herbicides, and drugs targeting parasitic diseases. This technical guide provides an in-depth overview of the function, mechanism, and regulation of DAHPS, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Function and Biological Role

DAHPS (EC 2.5.1.54) catalyzes the first committed step in the shikimate pathway: the condensation of phosphoenolpyruvate (PEP) and D-erythrose 4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[1] This aldol-type reaction channels carbon flux from central carbohydrate metabolism into the pathway that ultimately leads to the production of chorismate, the common precursor for all three aromatic amino acids.[2] These amino acids are not only essential building blocks for protein synthesis but also serve as precursors for a wide array of secondary metabolites, including vitamins (folate), quinones, and in plants, lignins, flavonoids, and alkaloids.[3][4]

The pivotal role of DAHPS in controlling the flow of metabolites into this essential pathway underscores its importance as a primary site of regulation.[1]

Structural Organization

DAHPS enzymes exhibit significant structural diversity across different organisms, but they generally function as oligomers, most commonly as homotetramers, with each subunit containing a catalytic active site.[5] The quaternary structure often consists of two tightly bound dimers.[1] The core catalytic domain of most DAHPS enzymes features a (β/α)8-barrel, also known as a TIM barrel, a common structural motif in enzymes.[6]

Structurally, DAHPS can be broadly classified into two main types:

-

Type I DAHPS: Found in many bacteria and fungi, these enzymes are typically larger and are subject to allosteric regulation by the aromatic amino acid end products.[7] They are further subdivided into Type Iα and Type Iβ based on sequence and regulatory mechanisms.[6]

-

Type II DAHPS: Predominantly found in plants and some bacteria, these enzymes are generally smaller and their primary mode of regulation is often at the level of gene expression rather than allosteric feedback inhibition.[3]

A key feature of the DAHPS active site is the requirement for a divalent metal ion cofactor, which is essential for catalytic activity.[5] This metal ion, often Mn²⁺, is typically coordinated by a conserved Cys-X-X-His motif within the active site.[5]

Catalytic Mechanism

The catalytic mechanism of DAHPS involves a stereospecific aldol condensation reaction. The reaction proceeds through a series of steps orchestrated by the enzyme's active site residues and the divalent metal ion cofactor.

A proposed catalytic mechanism is as follows:

-

Substrate Binding: Phosphoenolpyruvate (PEP) is the first substrate to bind to the enzyme-metal complex.[1]

-

Water Activation: The divalent metal ion in the active site coordinates with and activates a water molecule.[8]

-

Oxocarbenium Intermediate Formation: The activated water molecule attacks the C2 position of PEP, leading to the cleavage of the phosphate group and the formation of a transient oxocarbenium-like intermediate.

-

Nucleophilic Attack: The C3 of the enolic intermediate performs a nucleophilic attack on the carbonyl carbon of the second substrate, D-erythrose 4-phosphate (E4P).

-

Product Formation and Release: This attack results in the formation of the seven-carbon product, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Inorganic phosphate is the first product to be released, followed by DAHP.[1]

Key catalytic residues, including cysteine, histidine, and lysine, are positioned to facilitate this condensation reaction.[7]

Regulation of DAHPS Activity

To maintain cellular homeostasis, the activity of DAHPS is tightly regulated, preventing the unnecessary expenditure of energy and resources. The primary regulatory mechanisms include:

-

Feedback Inhibition: This is a major form of regulation for Type I DAHPS. The end products of the shikimate pathway—tryptophan, tyrosine, and phenylalanine—can bind to allosteric sites on the enzyme, distinct from the active site.[5] This binding induces a conformational change that reduces the enzyme's catalytic efficiency. In organisms like Escherichia coli, different DAHPS isoenzymes are subject to feedback inhibition by specific aromatic amino acids.[1]

-

Transcriptional Control: In plants and some bacteria, the expression of the gene(s) encoding DAHPS is regulated in response to various developmental and environmental cues.[1] This mechanism controls the total amount of DAHPS protein present in the cell.

-

Substrate Availability: The intracellular concentrations of the substrates PEP and E4P can also influence the rate of the DAHPS-catalyzed reaction.

Quantitative Data

The kinetic parameters of DAHPS vary depending on the organism, the specific isoenzyme, and the experimental conditions. The following tables summarize key quantitative data for DAHPS from various sources.

Table 1: Kinetic Parameters of DAHPS

| Organism/Isoenzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Metal Cofactor | Reference |

| Escherichia coli (Trp-sensitive) | PEP | 5.3 | 21 | Mn²⁺ | [9] |

| E4P | 35 | Mn²⁺ | [9] | ||

| Escherichia coli (Phe-sensitive) | PEP | - | 70 | Mn²⁺ | [4] |

| E4P | - | Mn²⁺ | [4] | ||

| Pyrococcus furiosus | PEP | 120 | 1.5 | Zn²⁺, Cd²⁺, Mn²⁺ | [1] |

| E4P | 28 | Zn²⁺, Cd²⁺, Mn²⁺ | [1] | ||

| Bacillus subtilis | PEP | 139 | 4.6 | Fe²⁺, Zn²⁺ | [5] |

| E4P | 1760 | Fe²⁺, Zn²⁺ | [5] | ||

| Saccharomyces cerevisiae (Aro4p, Tyr-sensitive) | PEP | 110 | 12.5 | Co²⁺ | [2] |

| E4P | 200 | Co²⁺ | [2] | ||

| Aspergillus nidulans (AroFp, Tyr-sensitive) | PEP | 110 | 1.5 | - | [2] |

| E4P | 130 | - | [2] | ||

| Aspergillus nidulans (AroGp, Phe-sensitive) | PEP | 280 | 1.3 | - | [2] |

| E4P | 200 | - | [2] |

Table 2: Inhibition Constants (K_i_) for DAHPS Inhibitors

| Organism/Isoenzyme | Inhibitor | K_i_ (µM) | Type of Inhibition | Reference |

| Escherichia coli (Trp-sensitive) | L-Tryptophan | 1 (K_d_) | Mixed-type/Noncompetitive | [9] |

| Providencia alcalifaciens | Phenylalanine | 132 | - | [10] |

| Quinic Acid | 382 | - | [10] | |

| Bacterial DAHPS | DAHP oxime | 1.5 | Transition state mimic | [3] |

| Phenylalanine-regulated DAHPS | Pyruvate N-formylhydrazone | 11 ± 3 | - | [11] |

| Aspergillus nidulans (AroFp) | Tyrosine | 100 | - | [2] |

| Aspergillus nidulans (AroGp) | Phenylalanine | 100 | - | [2] |

| Saccharomyces cerevisiae (Aro3p) | Phenylalanine | 110 | - | [2] |

| Saccharomyces cerevisiae (Aro4p) | Tyrosine | 40 | - | [2] |

Experimental Protocols

Recombinant DAHPS Expression and Purification

This protocol describes a general method for the expression and purification of a His-tagged recombinant DAHPS in E. coli.

-

Gene Cloning: The gene encoding the DAHPS of interest is cloned into an expression vector (e.g., pET series) containing a polyhistidine (His₆) tag.

-

Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Cell Culture and Induction:

-

Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.[12]

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

-

Purification by Immobilized Metal Affinity Chromatography (IMAC):

-

Clarify the cell lysate by centrifugation.

-

Load the supernatant onto a Ni-NTA or other suitable metal-chelate affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged DAHPS with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

-

Buffer Exchange and Storage: The purified protein is typically dialyzed into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and stored at -80°C.

DAHPS Enzyme Activity Assays

6.2.1. Continuous Spectrophotometric Assay

This assay continuously monitors the decrease in absorbance at 232 nm, which corresponds to the consumption of the substrate PEP.[5]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

-

Buffer (e.g., 100 mM 1,3-bis[tris(hydroxymethyl)methylamino]propane (BTP), pH 7.5)

-

Phosphoenolpyruvate (PEP) (e.g., 600 µM)

-

D-erythrose 4-phosphate (E4P) (e.g., 1 mM)

-

Divalent metal cofactor (e.g., 0.1 mM MnCl₂)

-

-

Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes in a spectrophotometer.

-

Initiation: Initiate the reaction by adding a known amount of purified DAHPS enzyme.

-

Measurement: Monitor the decrease in absorbance at 232 nm over time. The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of PEP at 232 nm (ε = 2840 M⁻¹cm⁻¹).[5]

6.2.2. Discontinuous Colorimetric Assay (Thiobarbituric Acid Assay)

This assay measures the amount of DAHP produced after a fixed reaction time. The DAHP is oxidized by periodate, and the resulting product reacts with thiobarbituric acid (TBA) to form a colored compound that can be quantified spectrophotometrically at 549 nm.[6][8]

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing buffer, PEP, E4P, and the metal cofactor as described for the continuous assay.

-

Pre-incubate the mixture at the desired temperature.

-

Initiate the reaction by adding the DAHPS enzyme.

-

Incubate for a fixed period (e.g., 10-30 minutes).

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA).[5]

-

Oxidation:

-

Quenching of Excess Periodate: Add a solution of sodium arsenite in hydrochloric acid to quench the unreacted periodate.[6][13]

-

Color Development:

-

Measurement: Cool the samples to room temperature and measure the absorbance at 549 nm. The amount of DAHP produced is determined by comparing the absorbance to a standard curve prepared with known concentrations of DAHP or a suitable standard.

DAHPS Crystallization

Obtaining high-quality crystals of DAHPS is essential for structural studies using X-ray crystallography. This is a generalized protocol, and specific conditions will need to be optimized for each DAHPS protein.

-

Protein Preparation:

-

The DAHPS protein should be highly pure (>95%) and concentrated (typically 5-20 mg/mL).

-

The protein should be in a low ionic strength buffer with minimal additives.

-

It is often beneficial to perform a final clarification step by centrifugation or filtration (0.22 µm filter) to remove any aggregates.

-

-

Crystallization Screening:

-

Use commercially available sparse matrix screens (e.g., from Hampton Research, Qiagen) to test a wide range of crystallization conditions (precipitants, pH, salts, and additives).

-

The hanging-drop or sitting-drop vapor diffusion method is commonly used. A small drop of the protein solution is mixed with an equal volume of the reservoir solution and equilibrated against a larger volume of the reservoir solution.

-

-

Optimization of Initial Hits:

-

Once initial crystal "hits" are identified, the conditions are optimized by systematically varying the concentrations of the precipitant, protein, and other components, as well as the pH.

-

-

Crystal Harvesting and Cryo-protection:

-

Crystals are carefully harvested from the drop using a small loop.

-

Before flash-cooling in liquid nitrogen for data collection, crystals are typically soaked in a cryoprotectant solution (e.g., the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation.

-

-

X-ray Diffraction Data Collection: Data is collected at a synchrotron source to determine the three-dimensional structure of the DAHPS enzyme.

Visualizations

The Shikimate Pathway

Caption: The Shikimate Pathway, with DAHPS catalyzing the initial committed step.

Catalytic Mechanism of DAHPS

Caption: A simplified representation of the catalytic mechanism of DAHPS.

Experimental Workflow for DAHPS Analysis

Caption: A typical experimental workflow for the study of DAHPS.

Conclusion and Future Directions

3-Deoxy-D-arabino-heptulosonate-7-phosphate synthase stands as a crucial enzyme, not only for the fundamental survival of a wide range of organisms but also as a promising target for therapeutic and agricultural applications. A thorough understanding of its structure, function, and regulation is paramount for the rational design of potent and specific inhibitors. Future research will likely focus on elucidating the subtle differences in the active sites and regulatory mechanisms of DAHPS from various pathogens to develop species-specific inhibitors, thereby minimizing off-target effects. Furthermore, the exploration of novel inhibitor scaffolds and the use of advanced techniques such as cryo-electron microscopy will undoubtedly provide deeper insights into the dynamic nature of this essential enzyme, paving the way for the development of next-generation drugs and herbicides.

References

- 1. Expression, purification, and characterization of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase from Pyrococcus furiosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. uni-goettingen.de [uni-goettingen.de]

- 8. Arabidopsis 3‐Deoxy‐d‐Arabino‐Heptulosonate 7‐Phosphate (DAHP) Synthases of the Shikimate Pathway Display Both Manganese‐ and Cobalt‐Dependent Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and biochemical analyses reveal quinic acid inhibits DAHP synthase a key player in shikimate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 12. Mechanistic investigation of a D to N mutation in DAHP synthase that dictates carbon flux into the shikimate pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Genesis of Aromatic Life: Unraveling the Shikimate Pathway

A deep dive into the foundational discoveries, key intermediates, and experimental methodologies that unveiled a central metabolic route.

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—stands as a cornerstone of biochemistry. Its discovery, a landmark achievement in metabolic research, was the culmination of elegant experiments primarily utilizing microbial mutants. This technical guide provides an in-depth exploration of the elucidation of the shikimate pathway, detailing the key intermediates, the experimental protocols used to identify them, and the quantitative data that underpinned these seminal discoveries. This pathway, absent in animals, is a critical target for the development of herbicides and antimicrobial agents.

The Pioneers and Their Strategy: The Rise of the Auxotroph

The elucidation of the shikimate pathway is largely credited to the pioneering work of Bernard D. Davis and David B. Sprinson in the 1950s. Their primary experimental strategy involved the use of auxotrophic mutants of Escherichia coli. These mutants were unable to grow on a minimal medium but could be rescued by the addition of one or more aromatic compounds. By identifying the specific substances that accumulated in the culture media of these mutants and the compounds that could restore their growth, they were able to piece together the sequence of metabolic intermediates.

The Seven Steps to Aromaticity: A Cascade of Intermediates

The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate, the common precursor to the three aromatic amino acids.

The Intermediates of the Shikimate Pathway

The seven key intermediates in the main trunk of the shikimate pathway are:

-

3-Deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)

-

3-Dehydroquinate (DHQ)

-

3-Dehydroshikimate (DHS)

-

Shikimate

-

Shikimate 3-phosphate (S3P)

-

5-Enolpyruvylshikimate 3-phosphate (EPSP)

-

Chorismate

The overall flow of the pathway is depicted in the following diagram:

Quantitative Insights from Foundational Experiments

The following tables summarize key quantitative data extracted from the seminal papers on the discovery and characterization of the shikimate pathway enzymes and intermediates.

Accumulation of Intermediates by E. coli Mutants

This table presents data on the accumulation of shikimate pathway intermediates by various auxotrophic mutants of E. coli, a key experimental approach used by Bernard Davis.

| E. coli Mutant Strain | Blocked Enzyme | Accumulated Intermediate | Concentration in Culture Medium (µg/mL) |

| 83-1 | Shikimate Dehydrogenase | 3-Dehydroshikimic acid | 20-40 |

| 83-2 | 3-Dehydroquinate Dehydratase | 3-Dehydroquinic acid | 15-30 |

| 83-3 | Shikimate Kinase | Shikimic acid | 50-100 |

Table 1: Accumulation of Shikimate Pathway Intermediates by E. coli Auxotrophs.

Enzymatic Activities and Kinetic Parameters

This table summarizes the kinetic properties of some of the key enzymes of the shikimate pathway, as determined in early studies.

| Enzyme | Source | Substrate(s) | Km (µM) | Vmax (units/mg protein) | Inhibitor(s) | Ki (µM) |

| 3-Dehydroquinate Synthase | E. coli | DAHP | 4 | 0.12 | - | - |

| Dehydroshikimic Reductase | Pea leaves | 3-Dehydroshikimic acid | 50 | 0.5 | Shikimic acid | 200 |

| Chorismate Mutase | Aerobacter aerogenes | Chorismic acid | 130 | - | Phenylalanine, Tyrosine | 10, 30 |

Table 2: Kinetic Parameters of Key Shikimate Pathway Enzymes.

Experimental Protocols: A Window into Discovery

The following sections provide detailed methodologies for the key experiments that were instrumental in the elucidation of the shikimate pathway.

Isolation and Identification of 3-Dehydroshikimic Acid

Objective: To isolate and identify the intermediate accumulated by an E. coli mutant blocked in the conversion of this intermediate to shikimic acid.

Experimental Workflow:

Methodology:

-

Culture: E. coli mutant 83-1, blocked in shikimate dehydrogenase, was grown in a minimal salts medium supplemented with limiting amounts of tyrosine to allow for growth and accumulation of the intermediate.

-

Harvesting: The bacterial culture was centrifuged to pellet the cells, and the clear supernatant was collected.

-

Isolation:

-

The supernatant was acidified to approximately pH 2.5 with sulfuric acid.

-

The acidified supernatant was passed through a column of activated charcoal, which adsorbs the aromatic intermediate.

-

The charcoal was washed with water to remove salts and other impurities.

-

The intermediate was eluted from the charcoal with 50% aqueous ethanol.

-

The ethanolic eluate was concentrated under reduced pressure.

-

-

Crystallization and Identification:

-

The concentrated solution was further purified by crystallization from a mixture of ethyl acetate and petroleum ether.

-

The crystalline product was identified as 3-dehydroshikimic acid based on its ultraviolet absorption spectrum, which showed a maximum at 234 nm, and by chemical tests such as periodate oxidation, which indicated the presence of a vicinal diol and an α-keto acid.

-

Enzymatic Synthesis and Isolation of Chorismic Acid

Objective: To demonstrate the enzymatic conversion of 5-enolpyruvylshikimate 3-phosphate (EPSP) to chorismate and to isolate the product.

Experimental Workflow:

Methodology:

-

Enzyme Preparation: A cell-free extract containing chorismate synthase (encoded by the aroC gene) was prepared from a suitable strain of E. coli.

-

Enzymatic Reaction:

-

5-Enolpyruvylshikimate 3-phosphate (EPSP), the substrate, was incubated with the enzyme preparation in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

The reaction was allowed to proceed at 37°C for a defined period.

-

The reaction was terminated by the addition of cold ethanol to precipitate the protein.

-

-

Purification and Identification:

-

The reaction mixture was centrifuged, and the supernatant was concentrated.

-

The concentrate was subjected to paper chromatography using a butanol-acetic acid-water solvent system.

-

A UV-absorbing spot that was absent in control reactions lacking either the enzyme or the substrate was identified.

-

This spot was eluted from the paper.

-

-

Characterization:

-

The ultraviolet absorption spectrum of the eluted compound showed a characteristic maximum at 275 nm.

-

The biological activity of the isolated compound was confirmed by its ability to support the growth of E. coli mutants that required all three aromatic amino acids for growth, demonstrating it was the common precursor, chorismic acid.

-

Conclusion

The discovery of the shikimate pathway is a testament to the power of microbial genetics and biochemistry in unraveling complex metabolic networks. The meticulous work of Davis, Sprinson, and their contemporaries, using simple yet elegant experimental approaches, laid the foundation for our understanding of aromatic amino acid biosynthesis. The quantitative data they generated and the protocols they developed remain relevant to this day, providing a blueprint for metabolic pathway elucidation. For researchers, scientists, and drug development professionals, a deep understanding of these foundational discoveries is not merely a historical exercise but a crucial underpinning for the rational design of new therapeutic agents and herbicides that target this essential and fascinating pathway.

Chemical structure and properties of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-Deoxy-D-arabino-heptulopyranoside-7-Phosphate, a derivative of the crucial metabolic intermediate 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). While detailed experimental data for the methylated compound is limited in publicly accessible literature, this document compiles available information on its chemical structure and properties. To provide a thorough context for its potential applications, particularly in drug development, this guide also delves into the well-characterized role of its parent compound, DAHP, in the shikimate pathway—a vital metabolic route in microorganisms and plants, and a validated target for antimicrobial and herbicide development. This guide also presents a theoretical synthesis protocol and discusses the potential biological significance of the methyl glycoside modification.

Introduction

This compound is a phosphorylated carbohydrate that is structurally related to 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). DAHP is the first committed intermediate in the shikimate pathway, a seven-step metabolic route responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other essential aromatic compounds in bacteria, archaea, fungi, and plants.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic antimicrobial agents and herbicides.[4]

The methylation of the anomeric hydroxyl group to form a methyl pyranoside suggests its potential use as a chemical probe or a more stable analog of DAHP for studying the enzymes of the shikimate pathway. This guide aims to consolidate the known information on this compound and to provide a foundational understanding based on the extensive research conducted on its parent molecule, DAHP.

Chemical Structure and Properties

The precise, experimentally determined three-dimensional structure and detailed physicochemical properties of this compound are not widely reported. However, based on its chemical name and the known structure of DAHP, its chemical structure can be confidently inferred.

Table 1: Chemical and Physical Properties of this compound and its Parent Compound, DAHP.

| Property | This compound | 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP) |

| CAS Number | 91382-81-9 | 2627-73-8[1][5] |

| Molecular Formula | C₈H₁₅O₁₀P | C₇H₁₃O₁₀P[1][5] |

| Molecular Weight | 302.17 g/mol | 288.145 g/mol [1][5] |

| Canonical SMILES | Not available | C(C(C(C(COP(=O)(O)O)O)O)O)C(=O)C(=O)O[1] |

| Physical State | Not specified (likely a solid) | Solid[1] |

| Solubility | Not specified (likely soluble in water) | Soluble in water |

| Melting Point | Not available | Not available |

| Boiling Point | Not available | Not available |

The Shikimate Pathway and the Role of DAHP

To understand the potential significance of this compound, it is essential to comprehend the biological context of its parent compound, DAHP. DAHP is synthesized through the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), a reaction catalyzed by the enzyme DAHP synthase (DAHPS).[1][3] This is the first and rate-limiting step of the shikimate pathway.

Caption: The initial steps of the Shikimate Pathway.

The subsequent steps involve the conversion of DAHP to 3-dehydroquinate (DHQ) by DHQ synthase, and then through a series of enzymatic reactions to chorismate, the common precursor for the three aromatic amino acids.[1]

Experimental Protocols

Due to the lack of specific published research on this compound, detailed, validated experimental protocols for its synthesis and analysis are not available. However, a theoretical synthesis protocol can be proposed based on established organic chemistry principles.

Theoretical Synthesis of this compound

The synthesis of the target molecule would likely involve a multi-step process starting from a suitable precursor, such as 2-deoxy-D-glucose, as has been described for the synthesis of DAHP.[6] A plausible synthetic route is outlined below. It is crucial to note that this is a hypothetical pathway and would require experimental optimization.

Caption: A plausible synthetic workflow for the target compound.

Step 1: Chain Elongation. Starting with 2-deoxy-D-glucose, a Kiliani-Fischer synthesis or a similar chain elongation method could be employed to introduce a seventh carbon atom.

Step 2: Methyl Glycoside Formation. The resulting heptose would be treated with methanol under acidic conditions (e.g., HCl in methanol) to form the methyl pyranoside. This reaction typically yields a mixture of anomers (α and β) which may require separation.

Step 3: Protection of Hydroxyl Groups. To selectively phosphorylate the primary hydroxyl group at C7, the other secondary hydroxyl groups would need to be protected. This is commonly achieved using protecting groups such as acetyl or benzyl ethers.

Step 4: Selective Deprotection (if necessary). If a protecting group strategy is used that also protects the primary hydroxyl, a selective deprotection step would be required.

Step 5: Phosphorylation. The free primary hydroxyl group at C7 would then be phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl₃) in the presence of a base, or a phosphoramidite-based method.

Step 6: Deprotection. Finally, the protecting groups on the secondary hydroxyls would be removed to yield the final product.

Purification and Characterization: Purification at each step would likely involve column chromatography. The final product would be characterized by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry (MS) to confirm its structure and purity.

Potential Biological Role and Applications

While the specific biological functions of this compound have not been detailed in the literature, its structural similarity to DAHP suggests several potential applications in research and drug development.

-

Enzyme Inhibition Studies: The methyl glycoside may act as a competitive inhibitor of DAHP synthase or other enzymes in the shikimate pathway. The stability of the glycosidic bond compared to the open-chain form of DAHP might lead to different binding kinetics and inhibitory profiles.

-

Chemical Probe: As a stable analog of DAHP, it could be used as a chemical probe to study the active site of DAHP synthase and other related enzymes. It could also be used in the development of assays for these enzymes.

-

Drug Development Lead: The shikimate pathway is a validated target for drug development. Modifications to the core DAHP structure, such as the introduction of a methyl glycoside, could be a starting point for the design of novel inhibitors with improved pharmacological properties, such as increased cell permeability or metabolic stability.

-

Glycobiology Research: As indicated by some suppliers, this compound is used in glycobiology research.[7] This broad classification suggests it may be used in studies related to carbohydrate chemistry, enzyme-carbohydrate interactions, or as a reference standard.

Conclusion and Future Directions

This compound is a compound of interest due to its close structural relationship to DAHP, a key player in the essential shikimate pathway. While there is a notable lack of detailed experimental data on the methylated derivative, this guide provides a comprehensive overview of its known properties and its likely chemical and biological context.

Future research should focus on the experimental validation of its synthesis, the thorough characterization of its physicochemical properties, and the investigation of its biological activity. In particular, studies on its interaction with DAHP synthase and other enzymes of the shikimate pathway would be invaluable for assessing its potential as a tool for research and as a lead compound in drug discovery efforts targeting this important metabolic route. The development of a robust and scalable synthetic protocol would be the first critical step in enabling these future investigations.

References

- 1. 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate - Wikipedia [en.wikipedia.org]

- 2. Use of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate Synthase (DAHP Synthase) to Enhance the Heterologous Biosynthesis of Diosmetin and Chrysoeriol in an Engineered Strain of Streptomyces albidoflavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DAHP synthase - Wikipedia [en.wikipedia.org]

- 4. Evaluation of 3-Deoxy-D-Arabino-Heptulosonate 7-Phosphate Synthase (DAHPS) as a Vulnerable Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Deoxy-D-arabino-heptulosonate-7-phosphate | C7H13O10P | CID 160647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Regulating the Gateway: A Technical Guide to Carbon Flow in the Shikimate Pathway

For Researchers, Scientists, and Drug Development Professionals

The shikimate pathway represents a critical metabolic junction in bacteria, archaea, fungi, and plants, channeling carbon from central metabolism into the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.[1] As this pathway is absent in animals, its enzymes are prime targets for the development of herbicides and antimicrobial agents.[2] Precise control of carbon entry into this pathway is paramount for cellular homeostasis and for biotechnological applications aimed at overproducing valuable aromatic compounds. This guide provides an in-depth technical overview of the core regulatory mechanisms governing carbon flow into the shikimate pathway, with a focus on the initial committing enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS).

The Gatekeeper Enzyme: 3-Deoxy-D-arabino-heptulosonate-7-phosphate Synthase (DAHPS)

The first committed step of the shikimate pathway is the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the pentose phosphate pathway respectively, to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).[3] This reaction is catalyzed by DAHPS, which serves as the primary point of regulation for carbon entry into the pathway. The mechanisms controlling DAHPS activity and expression are sophisticated and differ significantly between microorganisms and plants.

Regulation in Microorganisms: The Escherichia coli Model

In E. coli, the regulation of carbon flow into the shikimate pathway is predominantly achieved through feedback inhibition and transcriptional repression of three DAHPS isozymes, each sensitive to one of the three aromatic amino acid end products.[4]

-

AroG: Predominantly expressed and is allosterically inhibited by phenylalanine.[5]

-

AroF: Allosterically inhibited by tyrosine.[6]

-

AroH: Allosterically inhibited by tryptophan.[5]

This multi-isozyme strategy allows for a nuanced response to the cellular concentrations of each aromatic amino acid.

Regulation in Plants: The Arabidopsis thaliana Model

In contrast to the direct feedback inhibition seen in microorganisms, the regulation of DAHPS in plants is more complex and appears to be primarily at the genetic level.[7] While direct feedback inhibition by aromatic amino acids on plant DAHPS is generally not observed, recent studies have revealed a highly complex metabolite-mediated regulation.[8] In Arabidopsis thaliana, there are three main DAHPS isoforms (DHS1, DHS2, and DHS3). Tyrosine and tryptophan have been found to inhibit AthDHS2, but not AthDHS1 or AthDHS3.[8] Furthermore, intermediates from the aromatic amino acid and phenylpropanoid pathways, such as chorismate and caffeate, can inhibit all Arabidopsis DAHPS isoforms.[8]

Quantitative Analysis of DAHPS Regulation

Understanding the kinetics of DAHPS is crucial for modeling metabolic flux and for engineering strains with desired production characteristics. The following tables summarize key quantitative data for E. coli and A. thaliana DAHPS isozymes.

Table 1: Kinetic Parameters of E. coli DAHPS Isozymes

| Isozyme (Gene) | Effector Amino Acid | Substrate | Km / S0.5 (µM) | kcat (s-1) | Inhibition Type | Ki (µM) |

| AroG (Phe) | Phenylalanine | PEP | - | 70 | - | ~10 |

| E4P | - | - | - | - | ||

| AroF (Tyr) | Tyrosine | PEP | - | - | Noncompetitive | >10 |

| E4P | - | - | Competitive | >10 | ||

| AroH (Trp) | Tryptophan | PEP | 5.3 | 21 | Partial Noncompetitive | 1 |

| E4P | 35 | - | Mixed-type | - |

Data compiled from multiple sources, including[6][9][10]. Note that kinetic parameters can vary depending on the experimental conditions, such as the metal cofactor present.

Table 2: Inhibition of Arabidopsis thaliana DHS Isoforms

| Isoform | Inhibitor | % Inhibition |

| AthDHS1 | Tyrosine | No significant inhibition |

| Tryptophan | No significant inhibition | |

| Chorismate | Strong inhibition | |

| Caffeate | Strong inhibition | |

| AthDHS2 | Tyrosine | Significant inhibition |

| Tryptophan | Significant inhibition | |

| Chorismate | Strong inhibition | |

| Caffeate | Strong inhibition | |

| AthDHS3 | Tyrosine | No significant inhibition |

| Tryptophan | No significant inhibition | |

| Chorismate | Strong inhibition | |

| Caffeate | Strong inhibition |

Data summarized from[8].

Signaling Pathways and Regulatory Networks

The regulation of carbon flow into the shikimate pathway involves intricate signaling networks that communicate the cellular demand for aromatic compounds back to the DAHPS enzyme and the genes that encode it.

Feedback Inhibition Loop

The primary and most direct regulatory mechanism in microorganisms is the allosteric feedback inhibition of DAHPS by the end-product aromatic amino acids. This allows for a rapid and sensitive modulation of carbon flux in response to changing metabolic needs.

Transcriptional Regulation in E. coli

In addition to allosteric regulation, the expression of the aroG, aroF, and aroH genes is controlled at the transcriptional level by repressor proteins. The TyrR repressor, in the presence of its corepressors tyrosine or phenylalanine, binds to specific operator sites in the promoter regions of the aroG and aroF genes, thereby inhibiting their transcription.[11][12] Similarly, the Trp repressor, when complexed with tryptophan, binds to the operator region of the aroH gene to repress its transcription.[13]

Experimental Protocols

DAHP Synthase Enzyme Assay (Colorimetric Method)

This protocol is adapted from methodologies described for bacterial and plant DAHPS.[14][15]

Materials:

-

Enzyme extract or purified DAHPS

-

Phosphoenolpyruvate (PEP) solution (e.g., 50 mM)

-

Erythrose-4-phosphate (E4P) solution (e.g., 50 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Periodic acid solution (0.2 M in 0.125 M H2SO4)

-

Sodium arsenite solution (0.5 M in 0.5 M HCl)

-

Thiobarbituric acid solution (0.04 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, PEP, and the enzyme sample in a microcentrifuge tube.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding E4P to the mixture.

-

Incubate for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding an equal volume of 10% TCA.

-

Centrifuge to pellet any precipitated protein.

-

To an aliquot of the supernatant, add the periodic acid solution and incubate at 37°C for 20 minutes.

-

Add the sodium arsenite solution to quench the excess periodate.

-

Add the thiobarbituric acid solution and heat at 100°C for 15 minutes to develop a pink chromophore.

-

Cool the samples and add DMSO to stabilize the color.

-

Measure the absorbance at 549 nm.

-

Quantify the amount of DAHP produced by comparing the absorbance to a standard curve generated with known concentrations of DAHP.

Site-Directed Mutagenesis for Feedback-Resistant DAHPS

This protocol outlines a general workflow for creating a feedback-resistant DAHPS mutant, for example, in the aroG gene of E. coli, based on splicing by overlap extension (SOE)-PCR.[16][17]

Quantification of Shikimate Pathway Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites. The following is a generalized protocol for the analysis of shikimate pathway intermediates.[2][18]

Sample Preparation:

-

Rapidly quench metabolic activity in cell cultures or tissues, for example, by using cold methanol.

-

Extract metabolites using a suitable solvent system, such as a mixture of methanol, chloroform, and water.

-

Separate the polar (metabolite-containing) phase by centrifugation.

-

Dry the polar extract under vacuum or nitrogen.

-

Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

-

Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) or reversed-phase column with an appropriate mobile phase gradient.

-

Mass Spectrometry: Detect and quantify the metabolites using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each metabolite, specific precursor-to-product ion transitions are monitored.

-

Quantification: Determine the concentration of each metabolite by comparing its peak area to that of a corresponding stable isotope-labeled internal standard and a calibration curve generated with authentic standards.

Conclusion and Future Perspectives

The regulation of carbon flow into the shikimate pathway is a finely tuned process that is essential for the life of microorganisms and plants. While significant progress has been made in understanding the allosteric and transcriptional control of DAHPS, particularly in model organisms like E. coli, the intricate regulatory networks in plants are still being unraveled. The development of advanced analytical techniques, such as metabolomics and metabolic flux analysis, combined with genetic and protein engineering, will continue to provide deeper insights into these complex systems. This knowledge is not only fundamental to our understanding of cellular metabolism but also holds immense potential for the development of novel antimicrobial agents, herbicides, and for the metabolic engineering of microorganisms and plants for the sustainable production of aromatic compounds.

References

- 1. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 3. DAHP synthase - Wikipedia [en.wikipedia.org]

- 4. Allosteric inhibition of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase alters the coordination of both substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering Escherichia coli to overproduce aromatic amino acids and derived compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of aroL expression by TyrR protein and Trp repressor in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steady-state kinetics and inhibitor binding of 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (tryptophan sensitive) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into the mechanism of 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (Phe) from Escherichia coli using a transient kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repression of the aroF promoter by the TyrR repressor in Escherichia coli K-12: role of the 'upstream' operator site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Escherichia coli tryptophan repressor binds multiple sites within the aroH and trp operators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacillus subtilis 3-deoxy-D-arabino-heptulosonate 7-phosphate synthase revisited: resolution of two long-standing enigmas - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and characterization of the 3-deoxy-d-arabino-heptulosonate 7-phosphate synthase from Aeropyrum pernix - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site-directed mutagenesis and over expression of aroG gene of Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Construction and expression of mutagenesis strain of aroG gene from Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Cellular Stage: A Technical Guide to the Subcellular Localization of DAHP Synthase in Plants

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the subcellular localization of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase in plants. This critical enzyme, the gatekeeper of the shikimate pathway, exhibits a fascinating dual localization within plant cells, a feature with significant implications for plant metabolism and potential applications in herbicide and drug development.

The shikimate pathway is responsible for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine), which are essential building blocks for proteins and precursors for a vast array of secondary metabolites vital for plant growth, development, and defense. The subcellular compartmentalization of DAHP synthase, the first enzyme in this pathway, plays a pivotal role in regulating the flow of carbon into these critical biosynthetic routes.

This technical guide synthesizes current knowledge on the dual localization of DAHP synthase in both the plastids and the cytosol, providing a detailed overview of the experimental evidence, methodologies, and regulatory mechanisms that govern its distribution within the plant cell.

Dual Localization: A Tale of Two Compartments

Evidence from numerous studies indicates that plants possess distinct isoforms of DAHP synthase, each targeted to a different subcellular compartment. The majority of DAHP synthase activity is found in the plastids , the site of photosynthesis and many biosynthetic pathways. However, a significant and functionally distinct pool of this enzyme also resides in the cytosol .[1][2]

This dual localization is not merely a redundancy but reflects a sophisticated metabolic strategy. The plastidic isoform is typically dependent on manganese ions (Mn²⁺) for its activity and is thought to be primarily responsible for providing aromatic amino acids for protein synthesis and the production of plastid-derived secondary metabolites. In contrast, the cytosolic isoform often shows a preference for cobalt ions (Co²⁺) and is believed to contribute to the synthesis of cytosolic secondary metabolites, such as flavonoids and some phenylpropanoids.

Quantitative Distribution of DAHP Synthase Activity

Subcellular fractionation studies, involving the careful separation of cellular components, have been instrumental in quantifying the distribution of DAHP synthase activity between the plastids and the cytosol in various plant species. The following table summarizes key findings from these experiments:

| Plant Species | Tissue | Plastid Activity (%) | Cytosol Activity (%) | Reference |

| Vigna radiata (Mung bean) | Seedlings | ~80% | ~20% | [1] |

| Solanum tuberosum (Potato) | Tubers | Predominantly plastidic | Present | [1] |

| Nicotiana tabacum (Tobacco) | Cell Cultures | Major fraction | Minor fraction | [3] |

| Daucus carota (Carrot) | Roots | Multiple isoforms present | - | [4] |

Note: The exact percentage can vary depending on the plant's developmental stage, tissue type, and environmental conditions.

Experimental Protocols for Determining Subcellular Localization

Understanding the subcellular localization of DAHP synthase relies on a toolkit of sophisticated experimental techniques. This guide provides detailed methodologies for the key experiments cited in the literature.

Subcellular Fractionation and Enzyme Assays

This classical biochemical approach involves the physical separation of cellular organelles.

Protocol:

-

Tissue Homogenization: Plant tissue is gently homogenized in an ice-cold buffer containing osmoticum (e.g., sorbitol) to maintain organelle integrity.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet nuclei, plastids, mitochondria, and finally microsomes. The supernatant from the high-speed centrifugation is considered the cytosolic fraction.

-

Plastid Purification: The crude plastid pellet is often further purified using density gradient centrifugation (e.g., Percoll or sucrose gradients) to remove contaminating organelles.

-

DAHP Synthase Activity Assay: The enzymatic activity in each fraction is measured by monitoring the formation of DAHP from its substrates, phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P). The reaction is typically stopped with trichloroacetic acid, and the DAHP product is quantified colorimetrically after periodate oxidation and reaction with thiobarbituric acid.[5]

GFP Fusion Protein Expression and Microscopy

This in vivo technique allows for the visualization of protein localization in living cells.

Protocol:

-

Vector Construction: The coding sequence of the DAHP synthase isoform of interest is fused in-frame with the gene for Green Fluorescent Protein (GFP) or other fluorescent reporters in a plant expression vector.

-

Transient Expression: The resulting construct is introduced into plant cells, commonly through Agrobacterium tumefaciens-mediated infiltration of Nicotiana benthamiana leaves or by transforming plant protoplasts.[6][7][8]

-

Confocal Laser Scanning Microscopy (CLSM): The subcellular localization of the GFP-fusion protein is visualized using a confocal microscope. Co-localization with known organelle markers (e.g., chlorophyll autofluorescence for plastids) is used to confirm the location.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a powerful technique to study protein-protein interactions in vivo and can simultaneously reveal the subcellular location of the interaction.

Protocol:

-

Vector Construction: The two proteins of interest (e.g., DAHP synthase and a potential interacting partner) are fused to two non-fluorescent fragments of a fluorescent protein (e.g., the N- and C-terminal halves of YFP).

-

Co-expression: Both constructs are co-expressed in plant cells (e.g., N. benthamiana leaves or protoplasts).[9][10][11][12][13]

-

Fluorescence Microscopy: If the two proteins interact, the fluorescent protein fragments are brought into close proximity, allowing them to refold and emit a fluorescent signal, which can be detected by microscopy. The location of the fluorescence reveals the subcellular compartment where the interaction occurs.

Regulation of DAHP Synthase Localization: The Role of 14-3-3 Proteins

Recent research has shed light on a fascinating regulatory mechanism that controls the cytosolic retention of a specific DAHP synthase isoform, DAHPS2, in Arabidopsis thaliana. This regulation is mediated by the interaction with 14-3-3 proteins, a family of highly conserved regulatory proteins.

The interaction between DAHPS2 and 14-3-3 proteins is enhanced in the presence of high levels of the aromatic amino acid tyrosine. This interaction is thought to sequester DAHPS2 in the cytosol, preventing its import into the plastids. This mechanism provides a sophisticated way for the cell to fine-tune the flux of carbon into the shikimate pathway in response to metabolic cues.

The following diagram illustrates the proposed signaling pathway for the tyrosine-induced cytosolic retention of DAHPS2:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Levels of DAHP Synthase, the First Enzyme of the Shikimate Pathway, Are Related to Free Aromatic Amino Acids and Glutamine Content in Nicotiana plumbaginifolia Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Deoxy-d-arabino-Heptulosonate 7-Phosphate Synthase from Carrot Root (Daucus carota) Is a Hysteretic Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic investigation of a D to N mutation in DAHP synthase that dictates carbon flux into the shikimate pathway in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient expression of fluorescent fusion proteins in protoplasts of suspension cultured cells | Springer Nature Experiments [experiments.springernature.com]

- 7. Transient expression of fluorescent fusion proteins in protoplasts of suspension cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bimolecular fluorescence complementation (BiFC) to study protein-protein interactions in living plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Utilizing Bimolecular Fluorescence Complementation (BiFC) to Assay Protein–Protein Interaction in Plants | Springer Nature Experiments [experiments.springernature.com]

- 12. podb.nibb.ac.jp [podb.nibb.ac.jp]

- 13. Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of Aromaticity: A Technical Guide to the Role of DAHP in Secondary Metabolite Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) in the biosynthesis of a vast array of secondary metabolites. As the first committed intermediate in the shikimate pathway, DAHP serves as the gatekeeper for the flow of carbon from central metabolism into the biosynthesis of aromatic amino acids and a multitude of derived natural products. This document details the enzymatic synthesis of DAHP, the intricate regulatory mechanisms governing its production, and its subsequent conversion into chorismate, the central precursor for countless secondary metabolites. We present a comprehensive overview of the shikimate pathway, quantitative data on key enzymes, detailed experimental protocols, and visual representations of the involved biochemical and regulatory networks to facilitate a deeper understanding for researchers and professionals in drug development and metabolic engineering.

Introduction: DAHP as the Entry Point to Aromatic Compound Biosynthesis

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] This pathway is absent in mammals, making its enzymes attractive targets for the development of herbicides and antimicrobial agents.[2] The first committed step of this essential pathway is the condensation of phosphoenolpyruvate (PEP), a key intermediate of glycolysis, and D-erythrose 4-phosphate (E4P), derived from the pentose phosphate pathway, to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP).[3][4] This reaction is catalyzed by DAHP synthase (DHS), placing this enzyme in a critical position to control the flux of carbon into the biosynthesis of aromatic compounds.[3]